Keto-Deoxy-Nonulonic acid

Übersicht

Beschreibung

3-Desoxy-D-glycero-D-galacto-2-nonuloson Säure ist eine deaminierte Sialinsäure, eine Art Zuckersäure, die eine entscheidende Rolle in verschiedenen biologischen Prozessen spielt. Sie wurde erstmals in den Glykoproteinen von Regenbogenforelleneiern identifiziert und ist bekannt für ihr Vorkommen an den nichtreduzierenden Enden von Oligosialylketten . Diese Verbindung ist bedeutsam für Zellfunktionen wie Zellhaftung, Signalerkennung und Tumorprogression .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 3-Desoxy-D-glycero-D-galacto-2-nonuloson Säure kann durch einen mehrstufigen Prozess erfolgen. Eine bemerkenswerte Methode beinhaltet die Umwandlung von enantiomerenreinem cis-1,2-Dihydrobrenzcatechin, das durch mikrobielle Oxidation von Chlorbenzol erhalten wird, in die Zielverbindung über eine zehnstufige Reaktionssequenz . Dieser Prozess umfasst mehrere Schlüsselschritte wie Oxidation, Reduktion und Schutz-Entschützungskreisläufe, um die gewünschte Stereochemie und funktionellen Gruppen zu erreichen.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 3-Desoxy-D-glycero-D-galacto-2-nonuloson Säure sind weniger dokumentiert, aber sie beinhalten wahrscheinlich ähnliche Synthesewege mit Optimierungen für die Hochskalierung. Diese Optimierungen können die Verwendung effizienterer Katalysatoren, verbesserte Reaktionsbedingungen und optimierte Reinigungsprozesse umfassen, um die Ausbeute zu verbessern und die Kosten zu senken.

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Desoxy-D-glycero-D-galacto-2-nonuloson Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion kann die in dem Molekül vorhandenen Hydroxylgruppen modifizieren.

Reduktion: Reduktionsreaktionen können die Carbonylgruppen anvisieren, um Alkohole zu bilden.

Substitution: Funktionelle Gruppen im Molekül können unter geeigneten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Bedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um den gewünschten Reaktionsweg und die Produktbildung sicherzustellen.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und Reagenzien ab. Zum Beispiel kann die Oxidation zur Bildung von Carbonsäuren führen, während die Reduktion Alkoholderivate erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Synthesis

KDN is structurally related to other sialic acids, such as N-acetylneuraminic acid (Neu5Ac). It is synthesized from phosphoenolpyruvate (PEP) and N-acetylmannosamine 6-phosphate (ManNAc-6-P) through enzymatic reactions catalyzed by Neu5Ac-9-P synthase. Studies have shown that mutations in this enzyme can affect KDN production, indicating its importance in metabolic pathways related to sialic acids .

Role in Microbial Pathogenesis

KDN has been identified as a critical component of the capsular polysaccharides (CPS) produced by certain bacterial strains, such as Serratia marcescens. These CPS contribute to the virulence of these bacteria by enhancing their ability to evade host immune responses. Research has demonstrated that KDN is the predominant sialic acid in the CPS of specific clinical isolates, suggesting its role in infection dynamics .

Table 1: KDN Presence in Bacterial Strains

| Bacterial Strain | Predominant Sialic Acid |

|---|---|

| Serratia marcescens | This compound |

| Escherichia coli | N-acetylneuraminic Acid |

| Neisseria meningitidis | This compound |

Implications in Cancer Research

KDN has been implicated in cancer biology, particularly ovarian cancer. Studies have reported elevated levels of free KDN in ovarian tumors and ascites fluid from cancer patients. This elevation suggests that KDN may serve as a biomarker for ovarian cancer diagnosis and progression . The presence of KDN in fetal tissues also raises questions about its role during development and potential implications for understanding tumorigenesis.

Therapeutic Potential

Given its involvement in microbial virulence and cancer biology, KDN presents potential therapeutic avenues:

- Vaccine Development : Targeting KDN-containing CPS may enhance vaccine efficacy against certain bacterial infections.

- Cancer Diagnostics : Monitoring KDN levels could lead to advances in non-invasive cancer diagnostics.

- Glycan-based Therapies : Exploring KDN's interactions with immune cells may lead to novel glycan-based therapies aimed at modulating immune responses.

Case Studies and Research Findings

Several studies have highlighted the significance of KDN:

- A study on Serratia marcescens demonstrated that mutations affecting KDN synthesis significantly reduced the virulence of bacterial strains in animal models, indicating its essential role in pathogenesis .

- Research identifying free KDN in human tissues has opened new avenues for understanding its biological functions and potential roles as a therapeutic target .

Wirkmechanismus

The mechanism by which 3-Deoxy-D-glycero-D-galacto-2-nonulosonic acid exerts its effects involves its interaction with specific molecular targets and pathways. It is known to bind to cell surface receptors, influencing cell adhesion and signaling pathways. This interaction can modulate immune responses and affect the behavior of cancer cells, making it a target for therapeutic interventions .

Vergleich Mit ähnlichen Verbindungen

3-Desoxy-D-glycero-D-galacto-2-nonuloson Säure ist unter den Sialinsäuren aufgrund ihrer deaminierten Struktur einzigartig. Zu ähnlichen Verbindungen gehören:

N-Acetylneuraminsäure: Die häufigste Sialinsäure, die an vielen biologischen Prozessen beteiligt ist.

N-Glycolylneuraminsäure: Eine weitere Variante der Sialinsäure mit einer Hydroxylgruppe anstelle der Acetylgruppe.

2-Keto-3-desoxy-D-glycero-D-galacto-nononsäure: Eine strukturell ähnliche Verbindung mit unterschiedlichen funktionellen Gruppen.

Biologische Aktivität

Keto-Deoxy-Nonulonic Acid (KDN), chemically known as 2-keto-3-deoxy-D-glycero-D-galacto-nonulosonic acid, is a sialic acid derivative that plays significant roles in various biological processes. This article explores the biological activity of KDN, focusing on its synthesis, occurrence in different organisms, and implications in host-pathogen interactions.

Synthesis and Occurrence

KDN is synthesized through enzymatic pathways involving specific synthases. The human Neu5Ac-9-P synthase is capable of catalyzing the formation of both KDN-9-P and Neu5Ac-9-P from phosphoenolpyruvate (PEP) and sugar substrates, such as N-acetylmannosamine 6-phosphate (ManNAc-6-P) . This enzymatic activity highlights the biochemical versatility of KDN in mammalian systems.

KDN has been detected in various biological contexts, including glycoproteins and glycolipids from rat tissues and human lung cancer cell lines. Advanced techniques such as high-performance liquid chromatography (HPLC) have confirmed the presence of KDN residues, indicating its relevance in mammalian biology . Moreover, KDN is predominantly found in certain strains of bacteria, particularly Serratia marcescens, where it contributes to the composition of capsular polysaccharides (CPS) .

Biological Functions

1. Role in Pathogenesis:

KDN's presence in bacterial capsules enhances virulence by providing a mechanism for evading host immune responses. For instance, strains of S. marcescens producing KDN exhibited increased resistance to phagocytosis by immune cells, facilitating bacterial survival during infections . The capsule's composition, including KDN, significantly influences the strain's ability to colonize organs such as the spleen and liver during bloodstream infections .

2. Interaction with Host Immune System:

KDN's structural similarity to other sialic acids allows it to mimic host glycoproteins, aiding bacteria in escaping immune detection. This mimicry can lead to reduced opsonization and phagocytosis by macrophages, which is critical for bacterial persistence in host tissues .

Research Findings

Recent studies have highlighted the importance of KDN in various experimental models:

- Capsule-dependent Virulence: In murine models of bacteremia, strains with KDN-rich capsules demonstrated significantly higher survival rates compared to acapsular mutants. This suggests that KDN plays a crucial role in enhancing bacterial fitness during systemic infections .

- Immunological Evasion: Disruption of genes responsible for KDN biosynthesis resulted in increased susceptibility to phagocytosis, indicating that KDN contributes to the protective effects of CPS against host immune mechanisms .

Case Studies

Eigenschaften

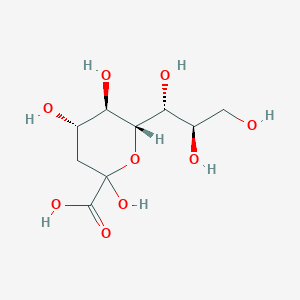

IUPAC Name |

(4S,5R,6R)-2,4,5-trihydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O9/c10-2-4(12)6(14)7-5(13)3(11)1-9(17,18-7)8(15)16/h3-7,10-14,17H,1-2H2,(H,15,16)/t3-,4+,5+,6+,7+,9?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRLHXKNIYJWAW-QBTAGHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(OC1(C(=O)O)O)C(C(CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H](OC1(C(=O)O)O)[C@@H]([C@@H](CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50661882 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153666-19-4 | |

| Record name | 3-Deoxy-D-glycero-D-galacto-2-nonulopyranosonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50661882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of KDN?

A1: The molecular formula of KDN is C9H16O10, and its molecular weight is 268.22 g/mol.

Q2: What spectroscopic data is available for characterizing KDN?

A2: Researchers commonly utilize techniques like 1H-NMR, 13C-NMR, and circular dichroism (CD) spectral analysis to determine the structure and stereochemistry of KDN and its derivatives. [, , ]

Q3: Are there different methods to synthesize KDN?

A3: Yes, KDN can be synthesized through various methods:

- Base-catalyzed condensation: This approach efficiently yields KDN. []

- Condensation of oxalacetic acid with D-mannose: This method is followed by several steps to obtain the desired KDN derivative. []

- Horner-Wittig reactions: This pathway, utilizing specific starting materials, leads to the synthesis of KDN derivatives. []

- Desymmetrization by ring-closing metathesis: This method enables the introduction of oxygen functionality in a stereocontrolled manner. []

Q4: Can KDN be synthesized from a non-carbohydrate source?

A4: Yes, the first total synthesis of (+)-KDN was achieved using enantiopure cis-1,2-dihydrocatechol, a product obtained by microbial oxidation of chlorobenzene. [, ]

Q5: Where is KDN found in nature?

A5: KDN is found in a variety of organisms, including:

- Fish: Notably, the liver of the loach (Misgurnus fossilis) contains a sialidase enzyme (KDNase) that specifically cleaves KDN. [, ]

- Bacteria: Certain plant pathogenic Streptomyces species incorporate KDN into their cell wall polymers. [, ]

- Mammals: KDN has been detected in various rat organs and tissues, with notable age-related variations observed in the liver. [, ]

- Microalgae: The haptophyte Prymnesium parvum has been found to possess a KDN biosynthesis pathway. []

Q6: What are the biological roles of KDN?

A6: While research on KDN function is ongoing, some insights include:

- Cell wall component: In plant pathogenic Streptomyces, KDN-containing polymers may contribute to the attachment of these bacteria to host plant cells. []

- Potential role in mammals: Studies suggest that KDN biosynthesis might help regulate physiological mannose levels in mammals. Additionally, under specific conditions, KDN-containing glycans could elicit immune responses. []

Q7: What are some important derivatives and analogs of KDN?

A7: Several derivatives and analogs of KDN have been synthesized, including:

- Aryl-α-glycosides: These derivatives have been synthesized and characterized using NMR and CD spectral analysis. []

- Nucleoside analogues: Mono- and disaccharide nucleoside analogues have been synthesized using various reaction conditions, their stereochemistry investigated using NMR. [, ]

- α-N-Glycosides with nucleobases: These derivatives, synthesized using uracil, thymine, and other nucleobases, have been studied for their photocycloaddition properties. [, ]

- Phosphonic acid analogues: These synthetic analogs have shown moderate activity as potential sialidase inhibitors. []

- 4-acylamino-2,6-anhydro-2,3,4-trideoxy-D-glycero-D-galacto-non-2-enoic acids: These compounds, synthesized from KDN, have been structurally characterized using techniques like NMR and X-ray crystallography. [, ]

- Ganglioside GM4 and GM3 analogs: These synthetic analogs, containing KDN in place of N-acetylneuraminic acid, have been successfully produced. []

- Tetrazolyl derivatives: These have been explored as useful glycosyl donors for synthesizing O- and C-glycosides. []

Q8: How does the structure of KDN impact its activity?

A8: While specific structure-activity relationships require further investigation, some modifications have demonstrated effects:

- Gangliosides: Studies on chemically synthesized GM3 and GM4, containing KDN, showed that the length of the fatty acyl chain inversely correlates with immunosuppressive activity. Modifications like hydroxylation of the fatty acyl group can decrease immunosuppressive activity. []

- Sialidase inhibition: Replacing the carboxyl group of KDN with a phosphonic acid group resulted in moderate sialidase inhibitory activity. []

Q9: How is KDN typically analyzed and quantified?

A9: Several analytical methods are employed for KDN:

- High-performance liquid chromatography (HPLC): This technique, particularly with a strongly basic anion-exchange resin, is used to analyze and isolate KDN. []

- HPLC with pulsed amperometric detection (PAD): This method allows simultaneous analysis of KDN alongside other sialic acids like Neu5Ac and Neu5Gc. []

- Gas chromatography/mass spectrometry (GC/MS): This technique is valuable for characterizing KDN and other sialic acid-like monosaccharides. The method involves converting KDN to its acetylated lactone form prior to analysis. []

Q10: Does KDN have any specific applications?

A10: Research on KDN applications is ongoing, but some potential areas include:

- Glycoscience research: KDN and its derivatives are valuable tools for studying sialic acid biology and enzymology. [, ]

- Molecular probes: Synthetic KDN derivatives can be used to investigate the substrate specificity of enzymes like human α1,3-fucosyltransferases. []

- Potential therapeutic targets: While still under investigation, KDN-related pathways could be explored for potential therapeutic interventions, particularly in cases where KDN levels are elevated. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.